cis-5-Chlorocyclophosphamide

描述

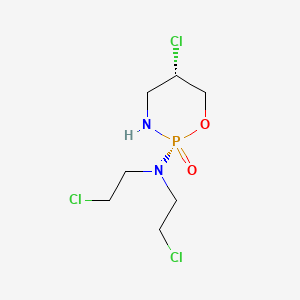

cis-5-Chlorocyclophosphamide (CAS: 78542-61-7) is a structural analogue of cyclophosphamide, a widely used alkylating agent in chemotherapy. It was synthesized via condensation of 3-amino-2-chloropropan-1-ol with N,N-bis(2-chloroethyl)phosphoramidic dichloride, aiming to enhance antitumor activity by optimizing the release of phosphoramide mustard, the cytotoxic metabolite of cyclophosphamide . Its molecular formula is C₇H₁₄Cl₃N₂O₂P, featuring a chlorine substituent at the 5-position of the oxazaphosphorinane ring in the cis configuration (Figure 1) . Despite structural similarities to cyclophosphamide, its metabolic processing and therapeutic profile differ significantly due to stereochemical and electronic effects of the halogen substituent.

属性

CAS 编号 |

78542-61-7 |

|---|---|

分子式 |

C7H14Cl3N2O2P |

分子量 |

295.5 g/mol |

IUPAC 名称 |

(2S,5S)-5-chloro-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H14Cl3N2O2P/c8-1-3-12(4-2-9)15(13)11-5-7(10)6-14-15/h7H,1-6H2,(H,11,13)/t7-,15-/m0/s1 |

InChI 键 |

SOAIQMUEYYSJNA-ZIDLFYJRSA-N |

SMILES |

C1C(COP(=O)(N1)N(CCCl)CCCl)Cl |

手性 SMILES |

C1[C@@H](CO[P@@](=O)(N1)N(CCCl)CCCl)Cl |

规范 SMILES |

C1C(COP(=O)(N1)N(CCCl)CCCl)Cl |

其他CAS编号 |

78542-61-7 |

同义词 |

2-(bis(2-chloroethyl)amino)tetrahydro-5-chloro-2H-1,3,2-oxazaphosphorine 2-oxide 5-chlorocyclophosphamide cis-5-chlorocyclophosphamide endoxan-asta trans-5-chlorocyclophosphamide |

产品来源 |

United States |

相似化合物的比较

Metabolic Efficiency and Stereoselectivity

cis-5-Chlorocyclophosphamide exhibits markedly lower metabolic activation by rat liver microsomes compared to its trans isomer and cyclophosphamide. This stereoselectivity arises from reduced enzymatic recognition of the cis configuration during 4-hydroxylation, a critical step in prodrug activation . In contrast, the trans-5-chloro and trans-5-fluoro isomers are metabolized as efficiently as cyclophosphamide. Surprisingly, despite poor metabolism, this compound retains antitumor activity, suggesting alternative activation pathways or direct cytotoxicity unrelated to hepatic metabolism.

Antitumor Activity and Therapeutic Index

Table 1 summarizes key pharmacological parameters of this compound and related compounds:

| Compound | Isomer | Metabolic Efficiency | ED₉₀ (Relative to Cyclophosphamide) | Therapeutic Index (Relative to Cyclophosphamide) |

|---|---|---|---|---|

| 5-Fluorocyclophosphamide | cis | Low | Inactive | N/A |

| 5-Fluorocyclophosphamide | trans | High | 16-fold higher | Low |

| 5-Chlorocyclophosphamide | cis | Low | Comparable to trans | 0.5x |

| 5-Chlorocyclophosphamide | trans | High | Comparable to cis | 0.5x |

| Cyclophosphamide | – | High | 1x (reference) | 1x (reference) |

Key findings:

- This compound demonstrated activity against the ADJ/PC6 murine tumor model equivalent to its trans isomer, despite poor metabolic activation. Both chloro isomers exhibited half the therapeutic index of cyclophosphamide, indicating reduced selectivity for tumor cells .

- trans-5-Fluorocyclophosphamide showed minimal activity (ED₉₀ 16-fold higher than cyclophosphamide), whereas the cis-5-fluoro analogue was inactive, highlighting the critical role of halogen type and stereochemistry .

Mechanistic Insights

Instead, chlorine’s electron-withdrawing effects may stabilize reactive intermediates or improve tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。